Ethyl trimethylsilyl malonate

Catalog No.
S1521339
CAS No.
18457-03-9
M.F
C8H16O4Si
M. Wt
204.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl trimethylsilyl malonate

CAS Number

18457-03-9

Product Name

Ethyl trimethylsilyl malonate

IUPAC Name

1-O-ethyl 3-O-trimethylsilyl propanedioate

Molecular Formula

C8H16O4Si

Molecular Weight

204.3 g/mol

InChI

InChI=1S/C8H16O4Si/c1-5-11-7(9)6-8(10)12-13(2,3)4/h5-6H2,1-4H3

InChI Key

PVXMKQLVICGFSI-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(=O)O[Si](C)(C)C

Canonical SMILES

CCOC(=O)CC(=O)O[Si](C)(C)C

Synthesis of Malonic Acid Derivatives:

Ethyl trimethylsilyl malonate (ETMS) is a valuable reagent in organic synthesis, particularly for the preparation of substituted malonic acid derivatives. Its key advantage lies in the presence of a trimethylsilyl (TMS) protecting group at the alpha-carbon position of the malonate. This TMS group is easily introduced and removed under mild conditions, allowing for selective modification of the other two reactive sites on the molecule: the carbonyl groups.

Researchers utilize ETMS in various ways to synthesize diverse malonic acid derivatives:

  • Alkylation and Arylation: The alpha-carbon of ETMS can be alkylated or arylated using various methods, such as nucleophilic substitution or organometallic reactions. After introducing the desired substituent, the TMS group can be removed to obtain the final product, a substituted malonic acid derivative. [][2]
  • Decarboxylative Aldol Reactions: ETMS can participate in decarboxylative aldol reactions, where one of the carboxyl groups is removed along with the TMS group, forming a carbon-carbon bond between the enolate derived from ETMS and an aldehyde or ketone. This reaction offers a straightforward approach to synthesize β-hydroxycarbonyl compounds. []
  • Malonate Claisen Condensation: ETMS can be employed in the Malonate Claisen Condensation, a classic reaction for constructing carbon-carbon bonds. This reaction involves the deprotonation of the alpha-carbon of ETMS, followed by reaction with an ester or another carbonyl compound. Subsequent steps lead to the formation of β-keto esters, important precursors in various organic syntheses.

Other Applications:

  • Protecting Group Strategy: The TMS group in ETMS acts as a protecting group, selectively blocking the alpha-carbon while allowing for functionalization at the other positions. This controlled reactivity makes ETMS a valuable tool in multistep syntheses, where specific functionalities need to be introduced and protected at different stages. []
  • Bioconjugation: Researchers have explored the use of ETMS derivatives in bioconjugation, a technique for linking molecules to biological targets. By attaching biomolecules like peptides or carbohydrates to the malonate scaffold, researchers can create novel probes for studying biological processes. []

Ethyl trimethylsilyl malonate is an organosilicon compound with the molecular formula C₈H₁₆O₄Si. It features a malonate structure where one of the hydrogen atoms is replaced by a trimethylsilyl group. This compound is primarily used in organic synthesis due to its ability to act as a versatile intermediate. Its structure consists of an ethyl group attached to a malonate moiety, which is further substituted with a trimethylsilyl group, enhancing its reactivity and stability in various

  • Flammability: Flammable liquid with a flash point of 50 °C (closed cup) []
  • Health Hazards: May cause irritation to skin, eyes, and respiratory system.
  • Precautions: Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
, including:

  • Silylation Reactions: This compound can undergo silylation, where the trimethylsilyl group can be transferred to other substrates, enhancing their stability and reactivity .
  • Cyclocondensation: It can react with various nucleophiles to form cyclic compounds through cyclocondensation processes .
  • Acylation Reactions: Ethyl trimethylsilyl malonate can be acylated using acid chlorides in the presence of bases, leading to the formation of more complex structures .

Ethyl trimethylsilyl malonate can be synthesized through several methods:

  • Direct Silylation: The compound is synthesized by treating ethyl malonate with trimethylsilyl chloride in the presence of a base such as pyridine. This method allows for the efficient introduction of the trimethylsilyl group .
  • From Potassium Salt: Another method involves starting from the potassium salt of ethyl malonate and treating it with trimethylsilyl chloride to yield ethyl trimethylsilyl malonate .
  • Thermal Methods: Some synthesis approaches utilize thermal conditions to promote reactions between malonates and silylating agents at elevated temperatures .

Ethyl trimethylsilyl malonate finds applications in various fields:

  • Organic Synthesis: It serves as an important intermediate for synthesizing pharmaceuticals and agrochemicals due to its reactivity.
  • Analytical Chemistry: The compound is utilized in mass spectrometry for the derivatization of organic acids, enhancing their detection sensitivity .
  • Material Science: Its unique properties make it suitable for developing novel materials with specific functionalities.

Studies on interaction mechanisms involving ethyl trimethylsilyl malonate focus on its reactivity with nucleophiles and electrophiles. These interactions are crucial for understanding how this compound can be utilized in synthetic pathways. For instance, its reaction with lithium reagents has been explored to generate anionic species that can participate in further reactions .

Several compounds share structural similarities with ethyl trimethylsilyl malonate, each possessing unique properties:

Compound NameStructure TypeUnique Features
Trimethylsilyl diethyl malonateDiesterGreater steric hindrance due to two ethyl groups
Bis(trimethylsilyl) malonateDimalonateContains two trimethylsilyl groups; different reactivity
Methyl trimethylsilyl malonateMonomalonateSmaller alkyl group; potentially different solubility

Ethyl trimethylsilyl malonate stands out due to its specific combination of an ethyl group and a single trimethylsilyl substitution, which enhances its reactivity compared to other derivatives.

Classical Synthesis Approaches

Direct Silylation Methods

Direct silylation methods represent the most straightforward approach for synthesizing ethyl trimethylsilyl malonate from its corresponding malonic acid derivatives [1]. The compound can be readily prepared through the reaction of ethyl malonate with trimethylsilyl chloride in the presence of a suitable base catalyst [12]. This classical approach involves the nucleophilic substitution at the silicon center, where the malonate anion attacks the silicon atom, displacing chloride to form the desired silyl ester [20].

The reaction typically proceeds via an SN2-Si mechanism, where the rate-determining step involves nucleophilic substitution at the silicon atom [20]. The stereochemistry of the reaction generally proceeds with inversion of configuration at the silicon center when optically active trialkylhalogenosilanes are employed [20]. The silylation reaction can be catalyzed by both acids and bases, with the protonated form of the silylating agent being particularly reactive [20].

Research has demonstrated that the reaction kinetics follow first-order behavior with respect to the silanol, chlorotrimethylsilane, and the catalyst [20]. The mechanism involves initial formation of an intermediate complex between the silylating agent and the substrate, followed by the displacement of the leaving group [20].

Base-Mediated Preparation Strategies

Base-mediated preparation strategies utilize the activation of the malonate substrate through deprotonation, enhancing its nucleophilicity for the subsequent silylation reaction [1]. The most commonly employed approach involves the use of potassium hydroxide or potassium carbonate as the base to generate the malonate anion [10]. This method provides excellent control over the reaction stoichiometry and minimizes side reactions [24].

The preparation of ethyl potassium malonate serves as a crucial intermediate in this synthetic route [10]. A typical procedure involves treating diethyl malonate with exactly one equivalent of potassium hydroxide in ethanol at room temperature, followed by reflux heating [10]. The reaction proceeds with careful temperature control, initially at 20°C, then heating to reflux, yielding the potassium salt in 92% yield [10].

The base-mediated approach offers several advantages, including improved selectivity for monosilylation and reduced formation of disilylated products [6]. The reaction conditions typically require careful control of stoichiometry to prevent over-reaction and ensure selective formation of the desired monoethyl trimethylsilyl malonate product [6].

Modern Synthetic Routes

Treatment with Trimethylsilyl Trifluoromethanesulfonate

Trimethylsilyl trifluoromethanesulfonate represents a highly effective and modern silylating agent for the preparation of ethyl trimethylsilyl malonate [7] [8]. This reagent, commonly known as trimethylsilyl triflate, exhibits superior reactivity compared to traditional silylating agents such as trimethylsilyl chloride [9]. The enhanced electrophilicity of the silicon center, due to the electron-withdrawing trifluoromethanesulfonate group, facilitates rapid silylation under mild conditions [9].

The mechanism of silylation with trimethylsilyl trifluoromethanesulfonate involves the formation of a highly reactive silyl cation intermediate [8]. This intermediate readily reacts with the malonate substrate, resulting in efficient silyl ester formation [8]. The reaction can be conducted at significantly lower temperatures compared to traditional methods, typically ranging from room temperature to 120°C [8].

Recent studies have demonstrated that this method provides excellent yields and reduced reaction times [8]. The trimethylsilyl trifluoromethanesulfonate-assisted methodology has been successfully applied to various malonate derivatives, showing broad substrate scope and functional group tolerance [8]. The reaction proceeds efficiently in the presence of microwave irradiation, further reducing reaction times while maintaining high yields [8].

In-situ Generation from Potassium Ethyl Malonate

The in-situ generation approach involves the direct conversion of potassium ethyl malonate to ethyl trimethylsilyl malonate without isolation of intermediate compounds [1]. This method offers significant advantages in terms of process efficiency and reduced handling of moisture-sensitive intermediates [1]. The potassium salt can be generated in situ from diethyl malonate through selective monohydrolysis followed by immediate silylation [6].

The procedure typically involves treating diethyl malonate with exactly one equivalent of aqueous potassium hydroxide at controlled temperatures (0-4°C) to achieve selective monohydrolysis [6]. The resulting potassium ethyl malonate is then directly subjected to silylation conditions without isolation [1]. This approach minimizes exposure to atmospheric moisture and reduces the risk of hydrolysis of the sensitive silyl ester product [1].

Research has shown that this method provides yields comparable to traditional multi-step approaches while significantly reducing overall reaction time and improving atom economy [6]. The in-situ method is particularly advantageous for large-scale synthesis, as it eliminates the need for intermediate purification and storage steps [6].

Large-Scale Production Considerations

Solvent Selection Effects on Yield

Solvent selection plays a critical role in determining the yield and efficiency of ethyl trimethylsilyl malonate synthesis [13] [15]. The choice of solvent affects multiple aspects of the reaction, including substrate solubility, reaction kinetics, and product stability [27]. Aprotic solvents are generally preferred to prevent competitive hydrolysis of the silylating agent [28].

Solvent SystemYield (%)Reaction TimeTemperature (°C)
Toluene8830 min120
Acetonitrile8545 min80
Ethyl acetate8260 min60
Tetrahydrofuran9025 min65

Studies have demonstrated that the solvent polarity significantly influences the reaction rate and selectivity [13]. Polar aprotic solvents such as acetonitrile facilitate faster reaction rates due to better solvation of ionic intermediates [13]. However, the stability of the product in polar solvents may be compromised due to increased susceptibility to hydrolysis [28].

Nonpolar solvents such as toluene provide excellent product stability but may require elevated temperatures to achieve reasonable reaction rates [13]. The use of solvent mixtures can optimize both reaction rate and product stability, with toluene-acetonitrile mixtures showing particularly promising results [15].

Temperature Control Parameters

Temperature control represents a critical parameter in the large-scale synthesis of ethyl trimethylsilyl malonate [32] [33]. The reaction temperature affects both the reaction rate and the stability of the silyl ester product [23]. Optimal temperature ranges typically fall between 60°C and 120°C, depending on the specific synthetic route employed [24].

Lower temperatures (60-80°C) favor product stability and minimize decomposition reactions [23]. However, these conditions may result in extended reaction times and incomplete conversion [32]. Higher temperatures (100-120°C) accelerate the reaction but increase the risk of product degradation and side reactions [33].

Temperature ramping strategies have proven effective for optimizing both conversion and yield [32]. A typical protocol involves initial heating at moderate temperatures (80°C) for nucleation and substrate activation, followed by gradual temperature increase to 120°C for completion [32]. This approach minimizes thermal stress while ensuring complete conversion [32].

The exothermic nature of the silylation reaction requires careful temperature control to prevent thermal runaway [15]. Industrial-scale processes typically employ continuous monitoring and automated temperature control systems to maintain optimal reaction conditions [15].

Purification and Analytical Considerations

The purification of ethyl trimethylsilyl malonate requires specialized techniques due to its moisture sensitivity and moderate volatility [25] [26]. Distillation under reduced pressure represents the primary purification method, with typical conditions of 75°C at 0.5 mmHg yielding pure material [25] [31]. The compound exhibits a density of 1.0 g/mL at 25°C and a refractive index of 1.416 [25] [31].

Column chromatography can be employed as an alternative purification method, particularly for smaller quantities [27]. Silica gel columns with ethyl acetate-hexane gradient systems provide effective separation of the desired product from reaction byproducts [27]. The moisture-sensitive nature of the compound requires the use of dry solvents and inert atmosphere conditions during chromatographic purification [28].

Gas chromatography-mass spectrometry serves as the primary analytical method for product identification and purity assessment [26]. The compound exhibits characteristic retention times under standard GC conditions, with Van Den Dool and Kratz retention index of 1141.7 on VF-5MS columns [26]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with characteristic trimethylsilyl signals appearing at δ 0.35 ppm in proton NMR [33].

High-performance liquid chromatography offers an alternative analytical approach, particularly useful for monitoring reaction progress and assessing impurity profiles [19]. The compound can be analyzed using reverse-phase C18 columns with appropriate mobile phase compositions [19]. Stability studies indicate that the compound remains stable when stored at 2-8°C under anhydrous conditions [25] [31].

Green Chemistry Approaches to Synthesis

Green chemistry approaches to ethyl trimethylsilyl malonate synthesis focus on reducing environmental impact while maintaining synthetic efficiency [35] [38]. The development of sustainable synthetic routes emphasizes the use of renewable feedstocks, reduction of waste generation, and elimination of hazardous reagents [38] [41].

Bio-based malonate precursors represent a significant advancement in sustainable synthesis [38]. Recent developments in biotechnology have enabled the production of malonic acid and its esters through fermentation processes, providing a renewable alternative to petroleum-derived starting materials [38]. These bio-based malonates exhibit identical chemical properties to their conventional counterparts while offering improved environmental profiles [38].

Solvent-free synthetic approaches have gained attention as environmentally benign alternatives to traditional solution-phase methods [24]. Microwave-assisted synthesis under solvent-free conditions has demonstrated comparable yields to conventional methods while eliminating organic solvent waste [24]. These approaches typically employ solid-phase mixing of reactants with microwave heating to achieve efficient conversion [24].

Catalytic methods utilizing environmentally benign catalysts represent another avenue for green synthesis [37] [41]. The development of palladium-catalyzed siloxycarbonylation reactions using molecular oxygen as the sole oxidant provides a sustainable approach to silyl ester formation [37]. These methods eliminate the need for stoichiometric oxidants and reduce overall waste generation [41].

Atom economy considerations have led to the development of one-pot synthetic procedures that minimize intermediate isolation and purification steps [6]. These approaches reduce solvent consumption and energy requirements while improving overall process efficiency [6]. The integration of synthesis and purification steps through continuous flow processes represents a particularly promising direction for sustainable production [39].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

18457-03-9

Wikipedia

Ethyl trimethylsilyl malonate

Dates

Last modified: 08-15-2023

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